N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrole ring, a hydroxyethyl group, a methylthio-phenyl moiety, and an oxalamide linkage. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The hydroxyethyl group can be introduced through hydroxylation reactions, while the methylthio-phenyl moiety can be added via nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrroles or phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide: Lacks the pyrrole ring.
N1-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but without the methyl group on the pyrrole ring.
Uniqueness: The presence of the methyl group on the pyrrole ring in N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-19-9-5-7-12(19)13(20)10-17-15(21)16(22)18-11-6-3-4-8-14(11)23-2/h3-9,13,20H,10H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZREICMINCFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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